(R)-N-(tetrahydrofuran-3-yl)benzamide
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Overview
Description
®-N-(tetrahydrofuran-3-yl)benzamide is a chiral compound that features a benzamide group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tetrahydrofuran-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tetrahydrofuran-3-amine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: ®-tetrahydrofuran-3-amine is reacted with benzoyl chloride in an appropriate solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to yield ®-N-(tetrahydrofuran-3-yl)benzamide.
Industrial Production Methods
Industrial production of ®-N-(tetrahydrofuran-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N-(tetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of ®-tetrahydrofuran-3-ylamine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
®-N-(tetrahydrofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(tetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active site residues, while the tetrahydrofuran ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(tetrahydrofuran-3-yl)benzamide: The enantiomer of ®-N-(tetrahydrofuran-3-yl)benzamide, which may have different biological activities.
N-(tetrahydrofuran-3-yl)benzamide: The racemic mixture of both enantiomers.
N-(tetrahydrofuran-2-yl)benzamide: A structural isomer with the tetrahydrofuran ring attached at a different position.
Uniqueness
®-N-(tetrahydrofuran-3-yl)benzamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The position of the tetrahydrofuran ring also influences its chemical reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-[(3R)-oxolan-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZEVDGHSOGEF-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744443 |
Source
|
Record name | N-[(3R)-Oxolan-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152495-79-9 |
Source
|
Record name | N-[(3R)-Oxolan-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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